molecular formula C11H20O B12719146 (Z)-2-Undecenal CAS No. 71277-05-9

(Z)-2-Undecenal

Cat. No.: B12719146
CAS No.: 71277-05-9
M. Wt: 168.28 g/mol
InChI Key: PANBRUWVURLWGY-KTKRTIGZSA-N
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Description

(Z)-2-Undecenal is an organic compound belonging to the class of aldehydes. It is characterized by the presence of a double bond in the cis configuration between the second and third carbon atoms of the undecenal chain. This compound is known for its distinctive odor, which is often described as citrusy or fatty. It is commonly found in various natural sources, including essential oils and plant extracts.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-2-Undecenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired product. The reaction typically requires a strong base, such as sodium hydride, and is conducted under an inert atmosphere to prevent oxidation.

Another method involves the hydroformylation of 1-decene, followed by selective hydrogenation. This process requires a rhodium catalyst and high-pressure conditions to achieve the desired selectivity and yield.

Industrial Production Methods

In industrial settings, this compound is often produced through the oxidation of undecylenic acid. This method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in a solvent such as acetone or dichloromethane, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Undecenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid, undecenoic acid, using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohol, undecenol, using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in anhydrous conditions.

Major Products

    Oxidation: Undecenoic acid.

    Reduction: Undecenol.

    Substitution: Various substituted undecenals depending on the nucleophile used.

Scientific Research Applications

(Z)-2-Undecenal has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: It is studied for its antimicrobial properties and its role in plant defense mechanisms.

    Medicine: Research is ongoing into its potential use as an antimicrobial agent and its effects on human health.

    Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of (Z)-2-Undecenal involves its interaction with cellular membranes and proteins. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. The compound may also interact with specific enzymes and receptors, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

(Z)-2-Undecenal can be compared with other similar compounds such as:

    (E)-2-Undecenal: The trans isomer of 2-undecenal, which has different physical and chemical properties due to the different configuration of the double bond.

    Undecanal: The saturated aldehyde with no double bonds, which has different reactivity and applications.

    2-Decenal: A shorter chain aldehyde with similar properties but different applications.

The uniqueness of this compound lies in its specific configuration, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.

Properties

CAS No.

71277-05-9

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(Z)-undec-2-enal

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3/b10-9-

InChI Key

PANBRUWVURLWGY-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\C=O

Canonical SMILES

CCCCCCCCC=CC=O

Origin of Product

United States

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